Benzamide, 2-bromo-5-cyano-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” is a significant organic compound that has a wide range of applications in various fields of research and industry. It is also known as 2-Bromo-5-cyano-N,N-dimethylbenzamide . The molecular formula of this compound is C10H9BrN2O and it has a molecular weight of 253.1 .
Molecular Structure Analysis
The molecular structure of “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “Benzamide, 2-bromo-5-cyano-N,N-dimethyl-” are not available, N,N-Dimethylbenzamide, a related compound, has been found to react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .Scientific Research Applications
Cyanoacetamides Synthesis and Heterocyclic Compounds
Cyanoacetamides are privileged structures and important precursors for heterocyclic synthesis. They serve as versatile reactants, with the carbonyl and cyano functions enabling reactions to form various heterocyclic compounds. The active hydrogen on C-2 of cyanoacetamides participates in condensation and substitution reactions. Additionally, derivatives of cyanoacetamides exhibit diverse biological activities, making them relevant for drug discovery .
Insecticides: Cholrantraniliprole and Cyantraniliprole
Cholrantraniliprole and Cyantraniliprole are novel anthranilicdiamides insecticides developed by Dupont Company. They act on ryanodine receptors, demonstrating broad-spectrum insecticidal activity with low toxicity. These compounds are structurally unique and have potential as chemotherapeutic agents. While they are currently under patent protection, understanding their synthetic technology is crucial for future independent production .
Synthesis of 2-Amino-5-Halogenated-N,N-Dimethylbenzamides
A one-pot synthesis method has been developed for 2-amino-5-halogenated-N,N-dimethylbenzamides. Starting from 2-amino-3-methylbenzoic acid, the process involves three steps:
- Perform electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to obtain the target products .
This green synthetic route offers advantages such as simple work-up, milder conditions, shorter reaction time, higher yield, and environmental friendliness. The overall yield is significantly improved compared to substep methods reported in earlier literature .
Other Applications
- Antibacterial and Antioxidant Activities : Novel amides synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid exhibit antibacterial and antioxidant properties .
- Crystal Structure Studies : The crystal structure of related compounds, such as 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2-dihydroquinolin-2-one, has been investigated .
properties
IUPAC Name |
2-bromo-5-cyano-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13(2)10(14)8-5-7(6-12)3-4-9(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBCUATHUQGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-bromo-5-cyano-N,N-dimethyl- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.